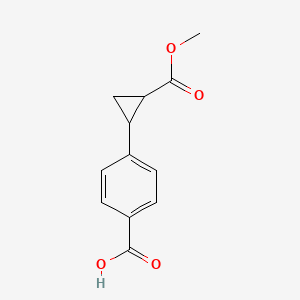

4-(2-(甲氧羰基)环丙基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is a chemical compound with the CAS Number: 1057107-39-7 . It has a molecular weight of 220.22 . The IUPAC name for this compound is 4-[2-(methoxycarbonyl)cyclopropyl]benzoic acid . It is used for R&D purposes .

Synthesis Analysis

The synthesis of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” involves several steps. One of the synthesis methods involves the use of NaH and trimethylsulfoxonium iodide . The intermediate acid is dissolved in DMSO and added dropwise . After 2.5 hours at room temperature, the reaction is poured into 1N HCl and extracted with EtOAc . The intermediate cyclopropane is then used without further purification .Molecular Structure Analysis

The molecular structure of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” is represented by the formula C12H12O4 . The Inchi Code for this compound is 1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid” include a molecular weight of 220.22 . The compound is used for R&D purposes . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学研究应用

化学稳定性和降解途径

一项关于尼替酮降解过程的研究,该化合物具有相关的化学结构,利用液相色谱联用质谱(LC-MS/MS)揭示了类似化合物在不同条件下的稳定性。这项研究为了解4-(2-(甲氧羰基)环丙基)苯甲酸在不同环境中的行为提供了关于化学稳定性和降解途径的见解,这对于理解相关化合物的行为至关重要(Barchańska等,2019)。

生物活性和药理重要性

通过环氧合酶(COX)抑制研究水杨酸衍生物的抗炎和镇痛活性,为研究相关化合物的生物活性提供了一个框架。这篇综述突出了与4-(2-(甲氧羰基)环丙基)苯甲酸结构相关的化合物的潜在药理重要性和应用,以开发新的治疗药物(Tjahjono et al., 2022)。

环境应用和土壤相互作用

关于除草剂对土壤和矿物质的吸附研究,包括对2,4-D和其他苯氧除草剂的研究,为类似化合物的环境行为提供了宝贵信息。了解这些化合物与土壤成分的相互作用可以指导它们的环境影响,并引导更可持续的农业实践(Werner et al., 2012)。

解毒机制和食品安全

益生菌和乳酸菌在解毒苯并[a]芘和类似致癌污染物方面的潜力,展示了微生物学方法在减轻暴露于有害化学物质的健康风险方面的相关性。这一研究领域为利用有益微生物增强食品安全并减少环境污染物的毒理影响开辟了途径(Shoukat, 2020)。

作用机制

Mode of Action

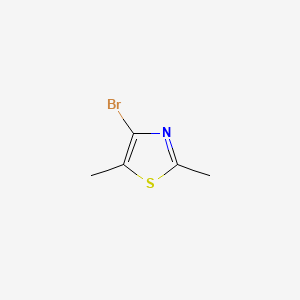

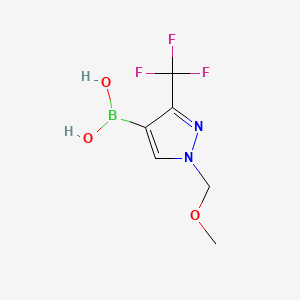

It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura cross-coupling suggests it may affect biochemical pathways related to carbon–carbon bond formation . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in these pathways and their downstream effects would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid . For instance, the success of SM coupling reactions, in which the compound may participate, depends on exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and reactivity may also be influenced by factors such as temperature, pH, and the presence of other chemical species.

安全和危害

属性

IUPAC Name |

4-(2-methoxycarbonylcyclopropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRLZWCRQCKPSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731263 |

Source

|

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057107-39-7 |

Source

|

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)